molecular formula C17H16BrN3O B12200819 3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B12200819
M. Wt: 358.2 g/mol
InChI Key: QQYHKVNRVATWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity. This can lead to the disruption of signaling pathways that are crucial for cell growth and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxymethyl and bromophenyl groups contribute to its distinct reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C17H16BrN3O

Molecular Weight

358.2 g/mol

IUPAC Name

10-(4-bromophenyl)-11-(methoxymethyl)-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene

InChI

InChI=1S/C17H16BrN3O/c1-22-10-14-16(11-5-7-13(18)8-6-11)17-19-9-12-3-2-4-15(12)21(17)20-14/h5-9H,2-4,10H2,1H3

InChI Key

QQYHKVNRVATWKZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(CCC3)C=NC2=C1C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.